molecular formula C6H9ClF3NO3 B2475703 cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2377036-33-2

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2475703
CAS No.: 2377036-33-2
M. Wt: 235.59
InChI Key: UNBDEHJTWYINQJ-UHFFFAOYSA-N
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Description

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H8F3NO3Cl It is a derivative of cyclobutane, featuring an amino group, a hydroxyl group, and a trifluoromethyl group attached to the cyclobutane ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclobutane derivatives.

  • Functional Group Modifications:

  • Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes, such as recrystallization or chromatography, to remove impurities and obtain the final product.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The trifluoromethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like sodium hydride (NaH) and various halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various halogenated compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but without the cis configuration.

  • 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Different positioning of the amino group.

Uniqueness: The cis configuration of this compound provides unique stereochemical properties that can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDEHJTWYINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377036-33-2
Record name 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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